molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No.: B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
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Description

Indoaniline is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dye Chemistry

Indoaniline is primarily known for its role in the production of dyes, especially in the textile and cosmetic industries. The compound is used to synthesize various indo dyes , which are characterized by their vibrant colors and stability.

Synthesis of Indo Dyes

Recent advancements have highlighted eco-friendly methods for synthesizing indo dyes using biocatalysts. For instance, a study demonstrated the use of a bacterial laccase enzyme from Bacillus subtilis to mediate oxidative cross-coupling reactions between 1,4-phenylenediamine and other substrates, achieving yields between 64% and 98% . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

Substrate Yield (%)
1,4-Phenylenediamine64
4-Aminophenol75
2,5-Diaminotoluene98

Hair Dyes

This compound is also utilized in hair dye formulations due to its stability and colorfastness. A patented formulation describes a storage-stable dye solution that combines indophenol and this compound dyes for effective hair coloring . This application is particularly relevant in the cosmetic industry, where long-lasting results are essential.

Materials Science

In materials science, this compound derivatives have been explored for their potential in creating advanced materials with specific optical properties.

Optical Recording Media

A notable application involves the development of transparent recording media using this compound metal complexes. These materials can be used in optical recording technologies, enhancing the efficiency of data storage systems . The transparent nature of these complexes allows for improved light transmission, making them suitable for various optical applications.

Biomedical Applications

This compound has garnered attention in the biomedical field for its potential use in drug delivery systems and as a bioorthogonal reaction partner.

Bioorthogonal Chemistry

This compound derivatives can participate in bioorthogonal reactions, which are crucial for labeling biomolecules without interfering with biological processes. These reactions have been applied in drug delivery systems and imaging techniques, facilitating targeted therapies in cancer treatment .

Case Study: Eco-Friendly Dye Production

A study conducted on the enzymatic synthesis of indo dyes highlighted significant improvements over traditional methods. The use of bacterial laccase not only provided high yields but also minimized hazardous waste production, showcasing a sustainable approach to dye manufacturing .

Case Study: Optical Media Development

Research into this compound metal complexes demonstrated their effectiveness as components in transparent recording media. This innovation could lead to advancements in optical data storage technologies, making them more efficient and reliable .

Chemical Reactions Analysis

Photochemical Reaction Dynamics

Phenol blue (PB), an indoaniline dye, demonstrates ultrafast photochemical behavior :

Mechanistic Pathway

  • Photoexcitation to S₁ Franck-Condon region

  • Nonadiabatic transition to S₀ via conical intersection (110–120 fs)

  • Bifurcation into:

    • Reverse pathway (return to original configuration)

    • Forward pathway (structural rearrangement)

ParameterValue
Ground-state recovery time200–300 fs
Coherent vibration frequency43 cm⁻¹
Branching ratio (Reverse:Forward)≈1:1

Computational methods (CASSCF/TSH) reveal the S₁/S₀ conical intersection governs the sub-200 fs dynamics .

Host-Guest Interactions

This compound-calixarene hybrids show selective metal-ion binding:

DerivativeCavity StructureCa²⁺ Response
1,3-bis-indoaniline (5 )Asymmetric (C₁ symmetry)Strong encapsulation
1,2-bis-indoaniline (4 )Symmetric (C₂ axis)No response

The asymmetric cavity in 5 enables selective Ca²⁺ coordination via quinoneimine carbonyl groups .

Solvatochromic Behavior

PB’s absorption spectrum varies significantly with solvent polarity:

Solventλₘₐₓ (nm) Shift
Hexane~550 nm
Methanol~630 nm

This polarity-dependent shift arises from charge-transfer character in the excited state .

Reaction Optimization Considerations

While not directly studied for this compound, related optimization strategies include:

  • Design of Experiments (DoE) for multivariable analysis

  • Kinetic profiling to identify rate-determining steps

  • High-throughput screening of catalyst/ligand combinations

These methods could be adapted for improving this compound synthesis yields or photostability.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Indoaniline derivatives with ion-selective properties?

  • Methodological Answer : Synthesis involves introducing functional groups like mono aza-crown ether moieties to the this compound core to enable ion complexation. Key steps include:

  • Condensation reactions under controlled pH to attach the crown ether group .
  • Purification via column chromatography to isolate the chromoionophore .
  • Validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
    • Relevance : This approach enables selective binding with alkali or transition metals, critical for optical sensing applications.

Q. How should researchers characterize the optical properties of this compound-based chromoionophores?

  • Methodological Answer : Use UV-Vis spectroscopy and fluorescence spectroscopy to monitor absorption/emission shifts during ion binding.

  • Prepare solutions with varying ion concentrations (e.g., Na⁺, K⁺, Mg²⁺) to quantify selectivity .
  • Compare spectral data with reference compounds lacking the aza-crown ether group to isolate ion-specific effects .
    • Note : Solvent polarity and temperature must be standardized to ensure reproducibility.

Q. What experimental designs are recommended for assessing this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Conduct accelerated degradation studies by exposing compounds to UV light, heat (40–80°C), and acidic/alkaline conditions.
  • Monitor decomposition via HPLC or spectrophotometric time-course analyses .
  • Use control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers optimize the ion-binding efficiency of this compound derivatives for trace metal detection?

  • Methodological Answer :

  • Employ chelate effect principles by modifying the crown ether cavity size (e.g., 12-crown-4 vs. 15-crown-5) to match target ion radii .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .
  • Validate selectivity via competitive binding assays with mixed-ion solutions .

Q. What strategies resolve contradictions in reported optical absorption maxima of this compound derivatives across studies?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (solvent, concentration, pH) to isolate variables .
  • Perform density functional theory (DFT) calculations to predict electronic transitions and compare with empirical data .
  • Analyze potential impurities (e.g., unreacted intermediates) via LC-MS to rule out interference .

Q. How can this compound’s dual functionality (ion sensing and optical data storage) be systematically investigated?

  • Methodological Answer :

  • Design a two-phase study:

Ion sensing : Measure spectral shifts during ion binding using stopped-flow spectroscopy for kinetic analysis .

Optical recording : Test laser-induced photochromic responses in thin-film matrices (e.g., PMMA) .

  • Use multivariate analysis to correlate structural modifications (e.g., substituent electronegativity) with performance metrics .

Q. What frameworks ensure ethical and feasible research questions in this compound studies?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Align scope with available instrumentation (e.g., access to synchrotron facilities for X-ray crystallography) .
  • Novel : Explore understudied applications (e.g., this compound in bioimaging or molecular logic gates) .
  • Ethical : Address toxicity risks by referencing safety protocols for handling aromatic amines (e.g., PPE, fume hoods) .

Q. Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting data on this compound’s ion-binding kinetics?

  • Methodological Answer :

  • Use comparative tables to highlight discrepancies in rate constants, activation energies, or solvent effects .
  • Discuss potential sources of error (e.g., instrument calibration drift, non-standardized ion concentrations) .
  • Propose follow-up experiments, such as ultrafast spectroscopy, to resolve ambiguities .

Q. What statistical approaches validate the reproducibility of this compound’s photostability data?

  • Methodological Answer :

  • Apply ANOVA or t-tests to compare degradation rates across multiple batches .
  • Report confidence intervals and effect sizes to quantify uncertainty .
  • Use principal component analysis (PCA) to identify outlier datasets .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H10N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2

InChI Key

AQGWPXKACQPGDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.02 mole (0.246 g) 3-amino-6-methyl phenol is dissolved in 30 cc water to which 5 cc ammonia 22° Be were added. To this solution there is added 0.02 mole (0.332 g) 2,5-dimethoxy benzoquinone diimine from the first stage in solution in 60 cc water. The mixture is agitated for 20 minutes. Thereafter the reaction mixture is filtered off, yielding 0.125 g of said indoaniline which exhibits a melting point of 104°.
Quantity
0.246 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2,5-dimethoxy benzoquinone diimine
Quantity
0.332 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.01 mole (2.11 g) methoxyparaphenylenediamine dihydrochloride is dissolved in 100 cc water and the pH thereof is adjusted to 8 by addition of ammonia. This solution is immediately added to 0.01 mole (1.37 g) 3-amino 2,6-dimethyl phenol, preliminarily dissolved in 100 cc water. There are added to this resulting mixture 30 cc ammonia 22° Be and 130 cc hydrogen peroxide to make 20 volumes, and the mixture is allowed to stand at room temperature for four hours. On filtering the reaction mixture on a suction filter there are obtained 1.8 g of the above indoaniline in crystalline form which melts at 217°. After a recrystallization from a mixture of dimethylformamide and water, the said indoaniline exhibited the same melting point.
[Compound]
Name
methoxyparaphenylenediamine
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

0.02 mole (2.46 g) 5-amino 2-methyl phenol and 0.02 mole (2.85 g) chloroparaphenylene diamine are dissolved in 200 cc water to which have been added 50 cc ammonia 22° Be. To this mixture there is added, little by little with agitation, 0.04 mole (13.16 g) potassium ferricyanide. The reaction mass is then filtered on a suction filter and a yield of 5 g of said indoaniline is obtained. After recrystallization in a pyridine and water mixture, the said indoaniline recovered melts at 120°.
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
13.16 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0.2 mole (4.5 g) 2-methoxy-5-methyl paraphenylenediamine dihydrochloride is dissolved in 200 cc water and the pH thereof is adjusted to 8 by the addition thereto of ammonia. This solution is immediately added to 0.02 mole (2.74 g) 3-amino-2,6-dimethyl phenol, previously dissolved in 200 cc water. To the resulting mixture there are added 60 cc ammonia 22° Be and 260 cc hydrogen peroxide to make 20 volumes. The mixture is allowed to stand at room temperature for four hours. On filtering the reaction mixture on a suction filter, then are obtained 3.1 g of said indoaniline in crystalline form, which after recrystallization from a mixture of pyridine and water, exhibits a melting point of 145°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
260 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

There is dissolved 0.5 mole (83 g) of 2-methyl-5-ureido phenol into two liters of isopropyl alcohol to which have been added six liters of ice water and two liters of ammonia (22° Be). To this solution there is added 0.5 mole (112.5 g) of 2-methyl-5-methoxy paraphenylene diamine dihydrochloride in 800 cc of water. Then little by little, and with agitation there is added 1 mole (228 g) of ammonium persulfate in 400 cc of water. The reaction mixture is then filtered to recover the above benzoquinone imine which is then washed with water, yielding 120 g of crude indoaniline. After recrystallizing the same in a mixture of dimethylformamide and water and drying the same in a vacuum at ambient temperature, the resulting product melts with decomposition at 248° C.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
112.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
ammonium persulfate
Quantity
228 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

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